N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide
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Overview
Description
N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide is a chemical compound with the molecular formula C18H18N2O3S and a molecular weight of 342.42 g/mol . This compound is known for its unique structure, which includes a cyanophenyl group, a methanesulfonyl group, and a phenylpropanamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide typically involves the reaction of (4-cyanophenyl)methanesulfonyl chloride with 2-methyl-2-phenylpropanamide . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide
- (4-cyanophenyl)methanesulfonyl chloride
- N-(4-cyanophenyl)methanesulfonamide
Uniqueness
This compound is unique due to its combination of a cyanophenyl group and a methanesulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable for various research applications .
Properties
IUPAC Name |
N-[(4-cyanophenyl)methylsulfonyl]-2-methyl-2-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-18(2,16-6-4-3-5-7-16)17(21)20-24(22,23)13-15-10-8-14(12-19)9-11-15/h3-11H,13H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYMNKWZSKOOCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NS(=O)(=O)CC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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